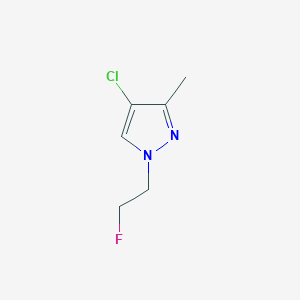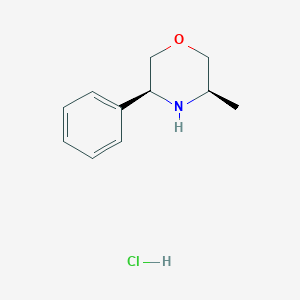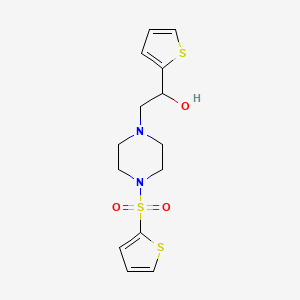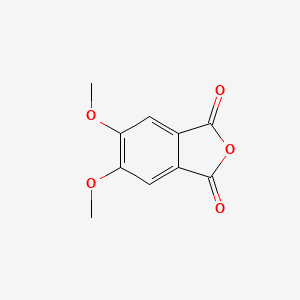
4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a chloro group at the 4-position, a fluoroethyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the fluoroethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 4-amino-1-(2-fluoroethyl)-3-methylpyrazole.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 4-chloro-1-(2-ethyl)-3-methylpyrazole.
科学的研究の応用
4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoroethyl group can enhance its binding affinity and selectivity towards certain targets, while the chloro and methyl groups can influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 4-Chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
- 4-Chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole
- 4-Chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole
Uniqueness
4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the fluoroethyl group can enhance its metabolic stability and bioavailability, making it a valuable compound for various applications.
特性
IUPAC Name |
4-chloro-1-(2-fluoroethyl)-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMVMYDDRIXMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2384046.png)

![2-(4-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2384048.png)
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2384049.png)


![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide](/img/structure/B2384052.png)

![Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate](/img/structure/B2384055.png)

![N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2384058.png)
![2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B2384064.png)


